8,8,9a-trimethyl-6-thioxohexahydro-2H-pyrimido[6,1-c][1,2,4]triazin-3(4H)-one
Overview
Description
8,8,9a-trimethyl-6-thioxohexahydro-2H-pyrimido[6,1-c][1,2,4]triazin-3(4H)-one is a heterocyclic compound that has shown great potential in scientific research. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 8,8,9a-trimethyl-6-thioxohexahydro-2H-pyrimido[6,1-c][1,2,4]triazin-3(4H)-one involves the inhibition of various enzymes and proteins. It acts as a competitive inhibitor of PKC and DHFR, binding to the active site of the enzyme and preventing it from functioning. It also acts as a non-competitive inhibitor of RNR, binding to the allosteric site of the enzyme and altering its conformation, thereby preventing it from functioning.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme or protein that it inhibits. As an inhibitor of PKC, it has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and spread of tumors. As an inhibitor of DHFR, it has been shown to inhibit the growth of malaria parasites. As an inhibitor of RNR, it has been shown to inhibit the replication of viral DNA.
Advantages and Limitations for Lab Experiments
One advantage of using 8,8,9a-trimethyl-6-thioxohexahydro-2H-pyrimido[6,1-c][1,2,4]triazin-3(4H)-one in lab experiments is its high potency as an inhibitor of various enzymes and proteins. It is also relatively easy to synthesize and purify. However, one limitation is that it may have off-target effects, inhibiting other enzymes or proteins that are not intended to be targeted.
Future Directions
There are several future directions for the study of 8,8,9a-trimethyl-6-thioxohexahydro-2H-pyrimido[6,1-c][1,2,4]triazin-3(4H)-one. One direction is to further study its potential as an inhibitor of PKC and DHFR for the treatment of cancer and malaria, respectively. Another direction is to study its potential as an inhibitor of other enzymes and proteins, such as those involved in viral replication. In addition, future studies could focus on improving the specificity of the compound, reducing its off-target effects.
Scientific Research Applications
8,8,9a-trimethyl-6-thioxohexahydro-2H-pyrimido[6,1-c][1,2,4]triazin-3(4H)-one has been extensively studied for its potential as an inhibitor of various enzymes and proteins. It has shown great potential as an inhibitor of protein kinase C (PKC) and has been studied for its potential in treating cancer and other diseases. It has also been studied for its potential as an inhibitor of dihydrofolate reductase (DHFR) and has been shown to be effective in treating malaria. In addition, it has been studied for its potential as an inhibitor of ribonucleotide reductase (RNR) and has been shown to be effective in treating viral infections.
properties
IUPAC Name |
8,8,9a-trimethyl-6-sulfanylidene-2,4,7,9-tetrahydro-1H-pyrimido[6,1-c][1,2,4]triazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4OS/c1-8(2)5-9(3)12-11-6(14)4-13(9)7(15)10-8/h12H,4-5H2,1-3H3,(H,10,15)(H,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFNGKNBVRKSAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(NNC(=O)CN2C(=S)N1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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